molecular formula C13H18O4 B019839 4-Butoxy-3-ethoxybenzoic acid CAS No. 101268-36-4

4-Butoxy-3-ethoxybenzoic acid

Cat. No. B019839
M. Wt: 238.28 g/mol
InChI Key: HEEGBVYBSCWQJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Butoxy-3-ethoxybenzoic acid, such as 4-hydroxybenzoic acid derivatives, involves reactions with epoxy groups or through modifications of polymers. The reactions exhibit complexity, indicating a need for specific catalysts like dimethyldodecylamine to facilitate the reaction process. These methods highlight the potential routes for synthesizing 4-Butoxy-3-ethoxybenzoic acid by adapting the reaction conditions and starting materials (Crepeau & Maréchal, 1983).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as 3,4-Di-t-butylbenzoic acid, provides insights into the spatial arrangement and bonding patterns. X-ray diffraction studies reveal that the presence of bulky substituents can induce significant distortion in the benzene ring, a factor that could influence the reactivity and properties of 4-Butoxy-3-ethoxybenzoic acid (Hambley et al., 1990).

Chemical Reactions and Properties

The reactivity of 4-Butoxy-3-ethoxybenzoic acid can be inferred from related studies on benzoic acid derivatives. These compounds engage in a variety of chemical reactions, including oxidation, decarboxylation, and coupling reactions, which could be utilized to modify or enhance the properties of 4-Butoxy-3-ethoxybenzoic acid for specific applications (Kindra & Evans, 2014).

Physical Properties Analysis

The physical properties of 4-Butoxy-3-ethoxybenzoic acid derivatives, such as solvatochromism and mesomorphic behavior, are influenced by their structural configuration. Studies on 4-alkoxybenzoic acids show that the length of the alkoxy chain affects their mesomorphic properties and solvatochromic fluorescence, suggesting that similar structural variations in 4-Butoxy-3-ethoxybenzoic acid could impact its physical properties (Sıdır & Sıdır, 2015).

Chemical Properties Analysis

The chemical properties of 4-Butoxy-3-ethoxybenzoic acid can be analyzed through studies on its reactivity and interaction with other compounds. For instance, its behavior in electro-organic synthesis and its potential to form complexes or derivatives through specific reactions indicate the versatility and reactivity of this compound. Such properties are essential for its application in the synthesis of polymers, dyes, and other organic materials (Golabi & Nematollahi, 1997).

Scientific Research Applications

Thermochemical Properties

Research on 4-butoxybenzoic acid primarily revolves around its thermochemical properties. Studies have measured the standard molar enthalpy of formation for crystalline 4-butoxybenzoic acid, which, when combined with the values of standard molar enthalpies of sublimation, helps to deduce the standard molar enthalpies of formation in the gaseous phase. This information is crucial for understanding the structural contributions to the energetics of substituted benzoic acids and is compared with parameters estimated from established methods like the Benson’s Group Method (Silva, Ferreira, & Maciel, 2010).

Solvatochromic Behavior

Another significant area of research focuses on the solvatochromic fluorescence of 4-alkoxybenzoic acid liquid crystals, including 4-butoxybenzoic acid. The fluorescence of these compounds is highly sensitive to solvent polarity, indicating a versatile potential for applications requiring solvent-responsive materials. The study also determined the ground and excited state dipole moments of the monomer and dimer structures, providing insights into solute–solvent interactions. Such information is critical for applications in organic electronics and photonics (Sıdır & Sıdır, 2015).

Nanocomposite Synthesis

4-Butoxybenzoic acid also finds application in nanocomposite synthesis. For example, it has been used to functionalize multiwalled carbon nanotubes (MWNTs) via a Friedel−Crafts reaction, which is a step in synthesizing MWNT/poly(ethylene terephthalate) (PET) nanocomposites. Such materials have applications in creating advanced materials with improved mechanical properties and electrical conductivity (Lee et al., 2005).

Liquid Crystal Applications

Furthermore, the study of the thermal behavior of lanthanide(III) 4-alkoxybenzoates, including 4-butoxybenzoic acid, provides insights into the influence of chain length on the structure and thermal behavior of these complexes. The observations suggest applications in the design and synthesis of liquid crystals with specific thermal and optical properties (Jongen, Goderis, Dolbnya, & Binnemans, 2003).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

4-butoxy-3-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-5-8-17-11-7-6-10(13(14)15)9-12(11)16-4-2/h6-7,9H,3-5,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEGBVYBSCWQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367158
Record name 4-butoxy-3-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxy-3-ethoxybenzoic acid

CAS RN

101268-36-4
Record name 4-butoxy-3-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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